PHYD protein, Arabidopsis

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PHYD protein, Arabidopsis belongs to the phytochrome apoprotein family in Arabidopsis; GenBank X76609.

科学的研究の応用

Key Applications

-

Regulation of Flowering Time

- PHYD interacts with other phytochromes (like PHYB and PHYC) to delay flowering under specific conditions. Studies have shown that the combination of PHYD and PHYC can synergistically delay flowering time in Arabidopsis when exposed to low temperatures . This interaction is vital for adapting flowering schedules to environmental conditions.

-

Response to Light and Temperature

- Research indicates that PHYD's expression is influenced by light and temperature, impacting hypocotyl elongation responses. Transgenic lines expressing PHYD-YFP showed varying degrees of hypocotyl length inhibition under red light at different temperatures . This highlights the protein's role in optimizing growth based on environmental cues.

-

Abiotic Stress Tolerance

- PHD finger proteins, including PHYD, are involved in plant responses to abiotic stresses such as drought and salinity. They help modulate gene expression patterns that enhance stress resilience. For instance, certain PHD proteins have been linked to chromatin remodeling processes that regulate genes associated with stress tolerance .

-

Chromatin Remodeling and Gene Regulation

- The PHD finger domain within PHYD allows it to bind specific histone modifications, influencing chromatin structure and gene accessibility. This mechanism is crucial for regulating genes involved in various developmental stages and stress responses . For example, the PHD finger protein EDM2 has been shown to balance immune receptor gene expression through chromatin modifications, which is essential for maintaining plant fitness .

Case Study 1: Flowering Time Regulation

A study demonstrated that transgenic plants overexpressing PHYD exhibited delayed flowering under short-day conditions at low temperatures. This was attributed to enhanced interactions between PHYD and other phytochromes, revealing insights into how plants can adapt their reproductive strategies based on environmental signals .

Case Study 2: Stress Response Mechanisms

Research on PHD finger proteins indicated their significant role in enhancing Arabidopsis's tolerance to abiotic stresses. For instance, specific PHD proteins were found to be upregulated under drought conditions, leading to improved survival rates when compared to wild-type plants . These findings suggest potential applications in developing stress-resistant crops.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Flowering Time Control | Regulation of flowering through interactions with phytochromes | Delayed flowering observed under low temperatures |

| Light Response | Inhibition of hypocotyl elongation under red light | Varying effects based on temperature and light intensity |

| Abiotic Stress Tolerance | Modulation of gene expression related to stress responses | Enhanced survival rates in drought conditions |

| Chromatin Remodeling | Binding to histone modifications influencing gene accessibility | Critical for immune response regulation |

特性

CAS番号 |

158379-16-9 |

|---|---|

分子式 |

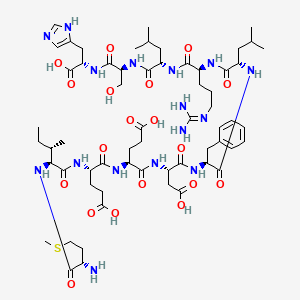

C61H96N16O19S |

分子量 |

1389.6 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C61H96N16O19S/c1-8-33(6)49(77-50(85)36(62)20-22-97-7)59(94)70-39(17-19-47(81)82)52(87)69-38(16-18-46(79)80)53(88)74-43(27-48(83)84)57(92)73-42(25-34-13-10-9-11-14-34)56(91)72-40(23-31(2)3)54(89)68-37(15-12-21-66-61(63)64)51(86)71-41(24-32(4)5)55(90)76-45(29-78)58(93)75-44(60(95)96)26-35-28-65-30-67-35/h9-11,13-14,28,30-33,36-45,49,78H,8,12,15-27,29,62H2,1-7H3,(H,65,67)(H,68,89)(H,69,87)(H,70,94)(H,71,86)(H,72,91)(H,73,92)(H,74,88)(H,75,93)(H,76,90)(H,77,85)(H,79,80)(H,81,82)(H,83,84)(H,95,96)(H4,63,64,66)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |

InChIキー |

UUADODNGTPCSBC-HXBUARKNSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCSC)N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCSC)N |

正規SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCSC)N |

外観 |

Solid powder |

Key on ui other cas no. |

158379-16-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

MIEEDFLRLSH |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

phyD phytochrome protein, Arabidopsis PHYD protein, Arabidopsis PHYTOCHROME DEFECTIVE D protein, Arabidopsis |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。